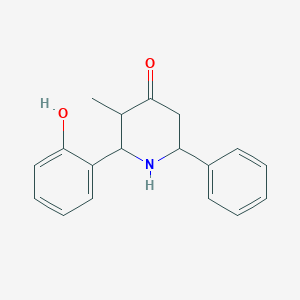![molecular formula C10H13N3O2 B14247557 1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione CAS No. 500218-85-9](/img/structure/B14247557.png)
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione is a compound that features both imidazole and pyrrolidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione typically involves the reaction of an imidazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of 1-(3-chloropropyl)-1H-imidazole and pyrrolidine-2,5-dione in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the chloropropyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the reduction of the imidazole ring.
Substitution: Alkylated or acylated derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)imidazole: Contains an imidazole ring with a propylamine substituent.
1-(3-Chloropropyl)imidazole: Contains an imidazole ring with a chloropropyl substituent.
Pyrrolidine-2,5-dione: A simple pyrrolidine derivative without the imidazole ring.
Uniqueness
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione is unique due to the combination of both imidazole and pyrrolidine moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
500218-85-9 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-(3-imidazol-1-ylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13N3O2/c14-9-2-3-10(15)13(9)6-1-5-12-7-4-11-8-12/h4,7-8H,1-3,5-6H2 |
InChI-Schlüssel |
ZPIUOWQZILNKEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

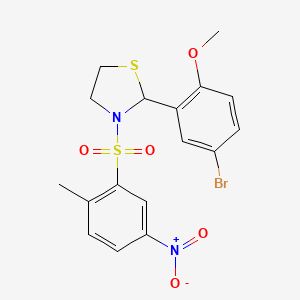
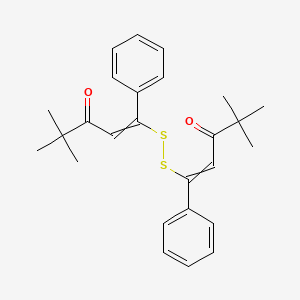

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)

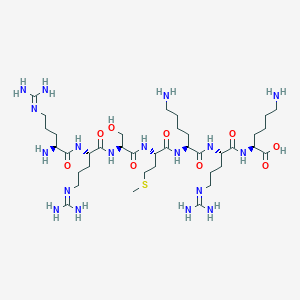
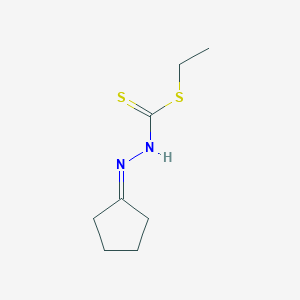
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
